|

REACTION_CXSMILES

|

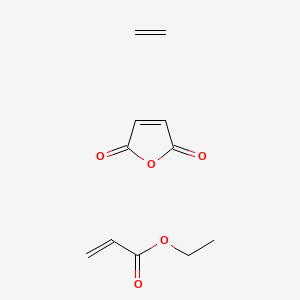

[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C:8]([O:12][CH2:13][CH3:14])(=[O:11])[CH:9]=[CH2:10].C=C>>[CH2:1]=[CH2:2].[C:8]([O:12][CH2:13][CH3:14])(=[O:11])[CH:9]=[CH2:10].[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1 |f:3.4.5|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

A cylindrical autoclave reactor comprised

|

|

Type

|

CUSTOM

|

|

Details

|

three zones, each having a volume of 1 liter, and was equipped with a blade stirrer

|

|

Type

|

CUSTOM

|

|

Details

|

The zones were separated by valve-screens

|

|

Type

|

ADDITION

|

|

Details

|

The second zone was fed with a homogeneous mixture of ethylene, maleic anhydride (MA), and ethyl acrylate (EA)

|

|

Type

|

CUSTOM

|

|

Details

|

the only reaction zone because it

|

|

Type

|

CUSTOM

|

|

Details

|

An expansion valve, which makes

|

|

Type

|

ADDITION

|

|

Details

|

the mixture of the molten polymer on the one hand

|

|

Type

|

CUSTOM

|

|

Details

|

While the polymer was collected at the bottom of the hopper

|

|

Type

|

ADDITION

|

|

Details

|

was mixed with the stream of the recycled monomers

|

|

Type

|

ADDITION

|

|

Details

|

At the outlet of this Venturi device, the mixture of the three monomers

|

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=C.C(C=C)(=O)OCC.C1(\C=C/C(=O)O1)=O

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |